4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one 4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13313952
InChI: InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12)/b6-4-
SMILES: CN(C)C=C1C(=NNC1=O)COC
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC13313952

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name (4Z)-4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one
Standard InChI InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12)/b6-4-
Standard InChI Key DFBRUJFHRJONTA-XQRVVYSFSA-N
Isomeric SMILES CN(C)/C=C\1/C(=NNC1=O)COC
SMILES CN(C)C=C1C(=NNC1=O)COC
Canonical SMILES CN(C)C=C1C(=NNC1=O)COC

Introduction

4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound's structure features a dimethylamino group and a methoxymethyl substituent, which contribute to its chemical reactivity and potential biological applications.

Structural Overview

The molecular structure of this compound is defined by the following key features:

  • Core Framework: A pyrazolone ring system (a five-membered ring with two nitrogen atoms).

  • Substituents:

    • Dimethylamino group attached via a methylene bridge.

    • Methoxymethyl group at the 5-position of the pyrazolone ring.

The structural formula can be summarized as:

Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol

Synthesis Pathway

The synthesis of 4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves condensation reactions. A general synthetic route includes:

  • Starting Materials:

    • A hydrazine derivative.

    • An α-keto acid or ester.

    • Dimethylformamide dimethyl acetal (DMF-DMA) as a source of the dimethylamino group.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol.

    • Catalyst: Acidic or basic conditions depending on the desired selectivity.

    • Temperature: Moderate heating (~60–80°C) to facilitate condensation.

Biological Activity

Pyrazolone derivatives, including this compound, are widely studied for their biological properties:

  • Antioxidant Activity:

    • The electron-donating dimethylamino group enhances radical scavenging capabilities.

  • Antimicrobial Properties:

    • Effective against Gram-positive and Gram-negative bacteria due to its heterocyclic core.

  • Potential Anticancer Applications:

    • Pyrazolone derivatives have shown cytotoxicity against specific cancer cell lines.

Analytical Characterization

The compound's structure is confirmed using various spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1^1H NMR): Signals corresponding to methylene and methyl groups.

    • Carbon (13^13C NMR): Peaks for carbonyl and aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • Strong absorption at ~1700 cm1^{-1} (C=O stretching).

    • Bands at ~3300 cm1^{-1} (N-H stretching).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=169m/z = 169, confirming molecular weight.

Applications

The versatility of this compound stems from its functional groups and heterocyclic nature:

  • Pharmaceuticals:

    • Potential use as an intermediate in drug synthesis.

  • Material Science:

    • Precursor for dyes and polymer additives.

  • Research Tool:

    • Model compound for studying pyrazolone derivatives' reactivity.

Comparative Analysis with Related Compounds

To place this compound in context, here is a comparison with other pyrazolone derivatives:

Property4-[(Dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-oneOther Pyrazolones
SubstituentsDimethylamino and methoxymethylOften phenyl or alkyl groups
Biological ActivityAntioxidant, antimicrobialAnti-inflammatory, analgesic
Synthesis ComplexityModerateSimple to complex

Research Gaps and Future Directions

While promising, further research is needed to fully explore this compound's potential:

  • Toxicological Studies:

    • Assessing safety profiles for pharmaceutical applications.

  • Mechanistic Insights:

    • Understanding interactions with biological targets at the molecular level.

  • Derivatization:

    • Synthesizing analogs with enhanced activity or stability.

This detailed overview highlights the significance of 4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one in both chemical and biological contexts, paving the way for future exploration in diverse fields.

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